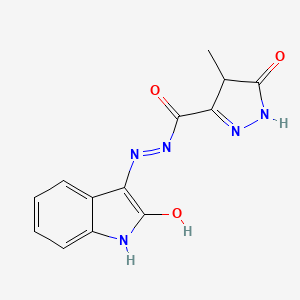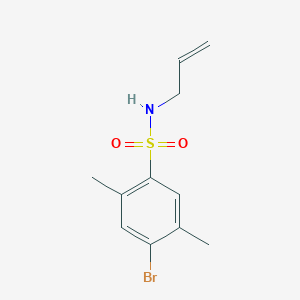![molecular formula C19H17BrN2O4 B5117723 N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine, also known as BMAA, is a non-proteinogenic amino acid that has been found to be present in various natural sources, including cyanobacteria and certain species of plants. BMAA has gained significant attention in recent years due to its potential role in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has been found to act as a potent excitotoxin, causing overstimulation of neurons and subsequent cell death. It has also been shown to disrupt the normal functioning of astrocytes, which play a crucial role in maintaining the health of neurons.
Biochemical and Physiological Effects
In addition to its neurotoxic effects, this compound has also been found to have a range of biochemical and physiological effects. These include the inhibition of protein synthesis, the disruption of the cytoskeleton, and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has several advantages as a research tool, including its ability to induce neurodegeneration in vitro and in vivo, and its potential as a biomarker for exposure to cyanobacteria. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research on N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine. These include further investigation into its role in the development of neurodegenerative diseases, the development of new methods for detecting and quantifying this compound in environmental samples, and the exploration of potential therapeutic interventions to mitigate its neurotoxic effects.
In conclusion, this compound is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential role in the development of neurodegenerative diseases. Its neurotoxic effects have been extensively studied, and there are several potential future directions for research on this compound. However, its potential toxicity and the need for careful handling and disposal should be taken into consideration when conducting experiments with this compound.
Méthodes De Synthèse
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine can be synthesized through a variety of methods, including the reaction of L-serine with acrylonitrile and subsequent hydrolysis, or the reaction of 2-amino-3-(4-bromophenyl)acrylic acid with glycine. However, the most common method involves the reaction of L-glutamine with 4-bromoaniline and acryloyl chloride, followed by hydrolysis.
Applications De Recherche Scientifique
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has been the subject of extensive scientific research, particularly in the field of neurotoxicology. Studies have shown that this compound can induce oxidative stress, mitochondrial dysfunction, and neuroinflammation, which may contribute to the development of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-12-2-6-14(7-3-12)18(25)22-16(19(26)21-11-17(23)24)10-13-4-8-15(20)9-5-13/h2-10H,11H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMHBNGQMRRHQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5117648.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5117650.png)
![2-{4-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5117658.png)
![N-(4-{[3-(3-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5117664.png)

![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)

![3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5117684.png)
![3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)
![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)
![N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5117707.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)

![3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)
